molecular formula C17H18O2 B8255026 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- CAS No. 163086-00-8

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-

Cat. No.: B8255026
CAS No.: 163086-00-8
M. Wt: 254.32 g/mol
InChI Key: QJUWGGININGVSC-INIZCTEOSA-N
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Description

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- is a chiral compound with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . This compound is known for its unique structure, which includes a hydroxy group and two phenyl groups attached to a pentanone backbone. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with acetone, followed by reduction and subsequent cyclization . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound may modulate enzyme activity by binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1,5-diphenyl-1-pentanone: Similar structure but lacks the chiral center.

    1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3R)-: Enantiomer of the (3S)- form with different stereochemistry.

    3-Hydroxy-1,5-diphenylpentane: Similar backbone but lacks the carbonyl group.

Uniqueness

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development .

Properties

IUPAC Name

(3S)-3-hydroxy-1,5-diphenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUWGGININGVSC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446164
Record name 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163086-00-8
Record name 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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